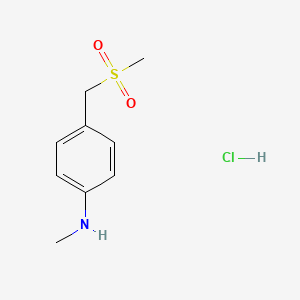
4-(methanesulfonylmethyl)-N-methylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methanesulfonylmethyl)-N-methylaniline hydrochloride, commonly referred to as MMS, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 202.66 g/mol and a melting point of 127-128°C. MMS is used as a reagent in organic synthesis, as an intermediate in the preparation of pharmaceuticals, and as a catalyst in various chemical reactions. MMS is also used in the production of dyes, inks, and other industrial chemicals.
科学的研究の応用
MMS is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as an intermediate in the preparation of pharmaceuticals, and as a catalyst in various chemical reactions. It is also used in the production of dyes, inks, and other industrial chemicals. In addition, MMS is used as a buffer in biochemical and physiological experiments, as a reagent in the preparation of polymers, and as a reagent in the synthesis of peptides.
作用機序
MMS acts as a catalyst in a variety of chemical reactions. It catalyzes the hydrolysis of esters, amides, and other organic compounds. It also catalyzes the oxidation of alcohols and the reduction of aldehydes and ketones. In addition, MMS catalyzes the formation of aldehydes from carboxylic acids and the formation of amides from carboxylic acids and amines.
Biochemical and Physiological Effects
MMS has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to increase the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to stimulate the release of hormones, including insulin and glucagon, and to increase the production of nitric oxide. In addition, MMS has been shown to reduce inflammation and to have anti-oxidant and anti-microbial properties.
実験室実験の利点と制限
MMS has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored for long periods of time without degradation. However, MMS is a strong acid and can cause skin and eye irritation if handled improperly. It is also toxic if ingested, so it should be handled with care.
将来の方向性
There are several potential future directions for the use of MMS in scientific research. One possibility is to use it as a reagent in the synthesis of peptides. Another possibility is to use it as a catalyst in the synthesis of polymers. Additionally, further research could be done to explore the biochemical and physiological effects of MMS on living organisms. Finally, further studies could be conducted to determine the potential therapeutic applications of MMS in the treatment of various diseases.
合成法
MMS can be synthesized in two different ways: the direct method and the indirect method. In the direct method, MMS is synthesized from the reaction of 4-methanesulfonyl-N-methyl aniline and hydrochloric acid. The reaction takes place in aqueous solution at room temperature and produces a white crystalline solid. In the indirect method, MMS is synthesized from the reaction of 4-methanesulfonyl-N-methyl aniline and sodium hydroxide. The reaction takes place in aqueous solution at room temperature and produces a white crystalline solid.
特性
IUPAC Name |
N-methyl-4-(methylsulfonylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-10-9-5-3-8(4-6-9)7-13(2,11)12;/h3-6,10H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISWNLBNFCAROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

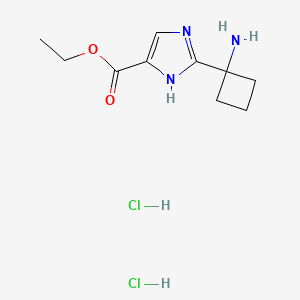
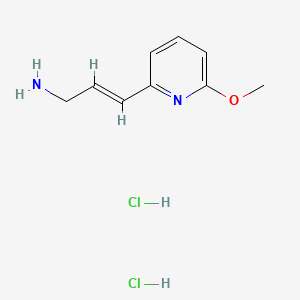
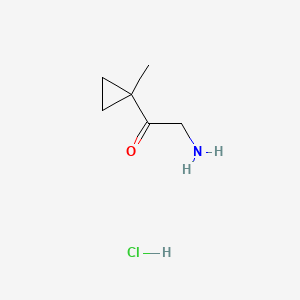
![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B6607728.png)
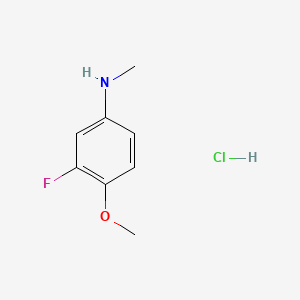
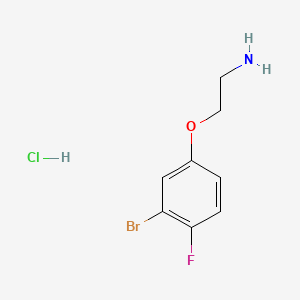
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
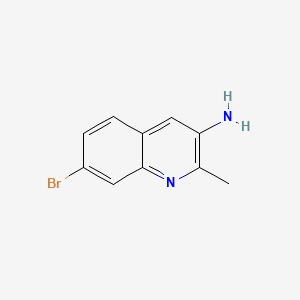

![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)

